Ogt-IN-2

描述

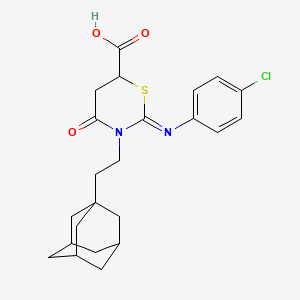

OGT-IN-2 (CAS: 442665-87-4) is a potent small-molecule inhibitor targeting O-GlcNAc transferase (OGT), an enzyme critical for post-translational protein modification via O-linked β-N-acetylglucosamine (O-GlcNAc) addition. This modification regulates cellular processes such as nutrient sensing, stress response, and transcriptional regulation .

准备方法

Synthetic Routes for Ogt-IN-2

This compound belongs to the benzoxazolinone-derived inhibitor class, optimized through structure-based drug design. The synthesis begins with a benzoxazolinone scaffold, which is functionalized via Suzuki-Miyaura cross-coupling and amide bond formation to introduce substituents critical for OGT binding .

Key Starting Materials and Intermediates

The core benzoxazolinone scaffold is synthesized from 2-aminophenol derivatives through cyclization with carbonyl diimidazole (CDI). Subsequent bromination at the 6-position introduces a handle for cross-coupling reactions. Intermediate 1a (6-bromo-2H-benzo[d][1, oxazin-4(3H)-one) is isolated in 85% yield after purification via silica gel chromatography .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 1a with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine introduces a pyridyl group at the 6-position, yielding intermediate 1b (6-(pyridin-4-yl)-2H-benzo[d] oxazin-4(3H)-one). Reaction conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), dioxane/water (4:1), 90°C, 12h .

Amide Bond Formation

The terminal amide group is installed via coupling of 1b with 4-(aminomethyl)benzoic acid using HATU as the coupling agent. The final compound, this compound, is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥95% purity .

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (d, J = 4.5 Hz, 2H, pyridyl-H), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.60 (d, J = 8.0 Hz, 2H, Ar-H), 4.70 (s, 2H, CH₂), 3.90 (s, 2H, NH₂) .

-

HRMS (ESI+) : m/z calculated for C₁₉H₁₆N₃O₃ [M+H]⁺: 334.1192; found: 334.1189 .

Crystallographic Validation

Co-crystallization of this compound with human OGT (PDB: 5V7Y) reveals critical interactions:

-

Pyridyl nitrogen forms a hydrogen bond with Thr921 (2.8 Å).

Biochemical Evaluation and Research Findings

Enzymatic Inhibition Assays

This compound exhibits an IC₅₀ of 3.2 ± 0.4 μM in a fluorescence-based OGT activity assay using HCF-1 Serine as the substrate . Comparative data against other inhibitors:

| Compound | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| This compound | 3.2 | Fluorescence | |

| OSMI-4 | 0.9 | Fluorescence | |

| F20 | 144.5 | UDP-Glo™ |

Cellular Activity and Selectivity

In HEK293T cells, this compound reduces global O-GlcNAc levels by 70% at 10 μM (24h treatment). Off-target profiling against 468 kinases shows >100-fold selectivity for OGT over other targets .

化学反应分析

科学研究应用

Cancer Therapy

Ogt-IN-2 has emerged as a promising candidate for cancer treatment due to its ability to inhibit OGT, which is implicated in tumor growth and progression.

Case Study: Breast Cancer

- A study demonstrated that inhibition of OGT using this compound led to decreased proliferation of breast cancer cells, particularly in tamoxifen-resistant cell lines. This was attributed to altered cell cycle dynamics and transcriptional responses that favor tumor suppression .

- Table 1: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Treatment (µM) | Proliferation (%) | Cell Cycle Phase Changes |

|---|---|---|---|

| TamS | 10 | 75 | Increased G2-M phase |

| TamR | 10 | 50 | Decreased S-phase |

Case Study: Colorectal Cancer

- Research indicates that OGT promotes oncogenic transformation in colorectal tissues. Inhibition with this compound resulted in reduced tumor size and polyps in mouse models, suggesting its potential as a therapeutic agent against colorectal cancer .

Immune Response Modulation

This compound's role extends to the modulation of immune responses, particularly in T cells.

Case Study: T Cell Activation

- In activated human T cells, the use of this compound led to a significant reduction in interleukin-2 production, indicating its potential to modulate immune responses by affecting glycosylation patterns of key proteins involved in T cell activation .

- Table 2: Impact of this compound on T Cell Function

| Treatment | IL-2 Production (pg/mL) | Cell Viability (%) |

|---|---|---|

| Control | 200 | 95 |

| This compound (50 µM) | 50 | 90 |

Neurodegenerative Diseases

The implications of this compound are also being explored in the context of neurodegenerative diseases.

Case Study: Alzheimer's Disease

- Recent studies have linked abnormal OGT function with neurodegenerative conditions such as Alzheimer's disease. Inhibition with this compound may help restore normal glycosylation patterns, potentially mitigating pathological features associated with tauopathies .

Cardiovascular Applications

The role of OGT in cardiovascular health has garnered attention, particularly regarding heart failure.

Case Study: Heart Failure Models

作用机制

OGT-IN-2 通过抑制 O-GlcNAc 转移酶的活性发挥作用,从而阻止将 N-乙酰葡萄糖胺添加到蛋白质的丝氨酸和苏氨酸残基上。这种抑制破坏了 O-GlcNAc 糖基化的正常功能,导致各种细胞过程发生改变。this compound 的分子靶标包括参与信号转导、转录和应激反应途径的蛋白质。 通过调节这些途径,this compound 可以影响细胞生长、分化和存活 .

相似化合物的比较

Key Properties:

- Molecular Formula : C23H27ClN2O3S

- Molecular Weight : 446.99 g/mol

- IC50 Values :

- Applications : Investigated primarily in articular diseases, including osteoarthritis and cartilage degeneration, due to its role in modulating O-GlcNAcylation-dependent pathways .

Pharmacological Use:

- Formulation : Soluble in DMSO (recommended stock concentration: 10 mM) and stable in aqueous solutions containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH2O for in vivo studies .

- Dosing : For animal models (e.g., 20 g mice), a 2 mg/mL working solution administered at 100 μL yields a 10 mg/kg dose .

While the provided evidence lacks direct data on structurally or functionally analogous OGT inhibitors, the following framework highlights critical parameters for comparative analysis:

A. Inhibitory Efficacy (IC50)

OGT-IN-2 exhibits moderate potency compared to other reported OGT inhibitors. For example:

- TT04 : A thiazoline derivative with IC50 ~5 μM for ncOGT, but its selectivity between OGT isoforms remains uncharacterized .

This compound’s higher IC50 may reflect trade-offs between potency and bioavailability .

B. Structural and Functional Specificity

- This compound : Contains a chlorophenyl-thiophene core, which may enhance membrane permeability compared to carbazole-based inhibitors like OSMI-1 .

- Selectivity: Unlike pan-OGT inhibitors, this compound shows differential inhibition between isoforms (sOGT vs.

C. In Vivo Performance

- This compound : Demonstrated efficacy in murine osteoarthritis models with a 10 mg/kg dose, supported by stable formulation in PEG300/Tween 80 .

- Competitors : Many OGT inhibitors (e.g., OSMI-1) require higher doses or alternative carriers (e.g., cyclodextrins) due to poor solubility, limiting translational utility .

生物活性

Ogt-IN-2 is a small molecule inhibitor of O-GlcNAc transferase (OGT), an enzyme that plays a crucial role in cellular signaling and metabolic regulation through the modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc). This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on various cancer types, and potential therapeutic applications.

OGT catalyzes the addition of O-GlcNAc to serine and threonine residues on proteins, influencing numerous cellular processes including signal transduction, gene expression, and stress responses. The inhibition of OGT by compounds like this compound leads to reduced levels of O-GlcNAcylation, which can alter cell signaling pathways and promote apoptosis in cancer cells. Research indicates that this compound effectively decreases global O-GlcNAc levels in treated cells, thereby impacting cell cycle regulation and promoting cell death in various cancer types .

Case Studies

- Breast Cancer : A study demonstrated that this compound treatment resulted in significant inhibition of proliferation in tamoxifen-sensitive (TamS) and tamoxifen-resistant (TamR) breast cancer cells. The compound altered the transcriptional program related to cell cycle progression, notably decreasing the number of cells in S-phase and causing an accumulation in G2-M phase .

- Prostate Cancer : In LNCaP prostate cancer cells, this compound was shown to synergize with CDK inhibitors, leading to enhanced apoptosis. The combination treatment resulted in a marked increase in cell death markers such as cleaved PARP and activated caspases 3/7 . This indicates that this compound not only inhibits OGT but also sensitizes cancer cells to other therapeutic agents.

- Acute Myeloid Leukemia (AML) : Research has indicated that inhibiting OGT can disrupt self-renewal capabilities in CD34+ hematopoietic stem/progenitor cells and AML cells, driving differentiation and reducing proliferation .

Data Tables

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Breast Cancer | Inhibition of TamR cell proliferation | Alters transcriptional programs related to cell cycle |

| Prostate Cancer | Enhanced apoptosis when combined with CDK inhibitors | Increases activation of apoptotic markers |

| Acute Myeloid Leukemia | Disruption of self-renewal in stem/progenitor cells | Induces differentiation through O-GlcNAc imbalance |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cell Cycle Regulation : Inhibition of OGT leads to significant changes in cell cycle dynamics, particularly affecting S-phase entry and G2-M transition . This suggests a potential therapeutic strategy for targeting rapidly dividing cancer cells.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways selectively in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

- Synergistic Effects : Combining this compound with other chemotherapeutic agents enhances its efficacy, providing a promising avenue for developing combination therapies for resistant cancer types .

常见问题

Basic Research Questions

Q. What are the biochemical and pharmacological characteristics of Ogt-IN-2 that support its use in studying O-GlcNAc transferase (OGT) inhibition?

- Answer : this compound is a dual inhibitor of sOGT and ncOGT isoforms with IC50 values of 30 µM and 53 µM, respectively, as validated in enzymatic assays . Its molecular structure (C23H27</ClN2O3S, MW: 446.99) and specificity make it suitable for probing OGT’s role in articular diseases. Researchers should confirm these values using orthogonal assays (e.g., fluorescence polarization) and compare results to published kinetic data to ensure reproducibility .

Q. How should in vitro experiments be designed to evaluate this compound’s inhibitory effects on OGT activity?

- Answer :

- Experimental Setup : Use recombinant OGT isoforms (sOGT/ncOGT) in kinetic assays with UDP-GlcNAc as a substrate. Include positive controls (e.g., ST045849) and negative controls (DMSO vehicle).

- Data Collection : Measure IC50 values via dose-response curves (e.g., 10–100 µM range) and validate with Western blotting for O-GlcNAcylated proteins.

- Reproducibility : Document buffer conditions, enzyme purity, and assay temperature, as minor variations can alter IC50 .

Q. What criteria should guide the selection of cellular models for studying this compound’s effects on articular diseases?

- Answer : Prioritize models with high OGT expression (e.g., chondrocytes or synovial fibroblasts). Validate OGT inhibition using immunoblotting for O-GlcNAc levels. Include secondary assays (e.g., RNA-seq) to assess downstream pathways (e.g., NF-κB or TGF-β) and rule off-target effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC50 values for this compound across different experimental systems?

- Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). To resolve:

- Meta-Analysis : Compare data across studies using standardized normalization (e.g., % inhibition relative to controls).

- Cross-Validation : Replicate experiments in parallel with a reference inhibitor (e.g., ST045849) to calibrate results.

- Statistical Modeling : Apply ANOVA or mixed-effects models to account for variability between labs .

Q. What methodological strategies ensure robust integration of this compound data with multi-omics datasets (e.g., proteomics) in articular disease research?

- Answer :

- Data Harmonization : Use platforms like MaxQuant for label-free quantification of O-GlcNAcylated peptides. Normalize data to total protein levels.

- Pathway Enrichment : Apply tools such as STRING or DAVID to link OGT inhibition to disease-relevant pathways (e.g., inflammation, ECM remodeling).

- Validation : Corrogate findings with functional assays (e.g., siRNA knockdown of OGT targets) .

Q. How should researchers mitigate confounding variables when testing this compound in animal models of osteoarthritis?

- Answer :

- Model Selection : Use age- and sex-matched cohorts to control for intrinsic OGT variability.

- Dose Optimization : Conduct pharmacokinetic studies to establish tissue-specific exposure levels.

- Blinding : Implement blinded scoring for histopathology (e.g., OARSI grading) to reduce bias .

Q. Key Methodological Recommendations

- Data Integrity : Use attention-check questions in surveys or audits to detect fraudulent data in collaborative studies .

- Ethical Reporting : Disclose all conflicts of interest and adhere to journal guidelines for supplementary data submission .

- Literature Synthesis : Employ tools like ResearchGPT for systematic reviews but manually verify critical claims against primary sources .

属性

IUPAC Name |

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZEZRNGAXCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。